Bicyclo[3.1.0]hexa-1,3,5-triene

Catalog No.
S15335393
CAS No.
1552-99-4
M.F
C6H4
M. Wt
76.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.1.0]hexa-1,3,5-triene

CAS Number

1552-99-4

Product Name

Bicyclo[3.1.0]hexa-1,3,5-triene

IUPAC Name

bicyclo[3.1.0]hexa-1(6),2,4-triene

Molecular Formula

C6H4

Molecular Weight

76.10 g/mol

InChI

InChI=1S/C6H4/c1-2-5-4-6(5)3-1/h1-4H

InChI Key

HUFDRQJZVCFXDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC2=C1

Bicyclo[3.1.0]hexa-1,3,5-triene is a unique bicyclic compound characterized by a highly strained structure. It consists of a bicyclic framework featuring three carbon-carbon double bonds and a cyclopropene ring, making it an interesting subject of study in organic chemistry due to its unusual geometry and electronic properties. The molecular formula of bicyclo[3.1.0]hexa-1,3,5-triene is C6H4C_6H_4, and its structure can be visualized as two fused cyclopropane rings with alternating double bonds.

The compound exhibits significant strain due to the presence of the cyclopropene moiety, which contributes to its reactivity and potential applications in various chemical transformations. The unique arrangement of double bonds also allows for interesting photochemical behavior, making it a candidate for studies involving excited-state dynamics and rearrangements .

: The compound can undergo photochemical transformations that lead to rearrangements and the formation of new products. For instance, it can convert into bicyclo[3.1.0]hex-2-ene through light-induced processes involving orbital symmetry considerations .
  • Thermal Rearrangements: Due to its strain, bicyclo[3.1.0]hexa-1,3,5-triene can rearrange thermally to form various derivatives, including quinones. Studies have shown that the compound can yield nonclassical zwitterionic quinones when subjected to specific conditions .
  • Lewis Acid Catalysis: The compound's reactivity can be enhanced through Lewis acid catalysis, which facilitates rearrangements via quantum tunneling mechanisms . This has been observed in reactions involving heavy atom tunneling where the compound rearranges to form stable intermediates.
  • The synthesis of bicyclo[3.1.0]hexa-1,3,5-triene can be achieved through several methods:

    • Photochemical Methods: One common approach involves irradiating suitable precursors like 1,3-cyclohexadienes or 1,3-hexatrienes under controlled conditions to promote the formation of bicyclo[3.1.0]hexa-1,3,5-triene through photochemical cycloaddition reactions .
    • Thermal Rearrangement: Thermal methods can also be employed where precursors undergo rearrangements at elevated temperatures to yield bicyclo[3.1.0]hexa-1,3,5-triene .
    • Catalytic Methods: The use of catalysts such as Lewis acids has been explored to facilitate the formation of bicyclo[3.1.0]hexa-1,3,5-triene from simpler starting materials through controlled reaction pathways .

    Bicyclo[3.1.0]hexa-1,3,5-triene has potential applications in various fields:

    • Material Science: Due to its unique structural properties and strain energy, it may be useful in developing new materials with specific mechanical or electronic properties.
    • Synthetic Chemistry: Its ability to participate in diverse

    Interaction studies involving bicyclo[3.1.0]hexa-1,3,5-triene focus on its reactivity with various reagents and catalysts:

    • Studies have shown that interactions with Lewis acids significantly alter the reaction pathways and rates of rearrangement due to changes in electronic structure and stabilization of transition states .
    • Quantum tunneling effects have been observed during rearrangements involving this compound, providing insights into reaction mechanisms that do not conform to traditional transition state models .

    Bicyclo[3.1.0]hexa-1,3,5-triene shares structural similarities with several other compounds but is distinguished by its unique bicyclic structure and high strain:

    Compound NameStructure TypeKey Features
    Bicyclo[2.2.0]hexaneBicyclicLess strained than bicyclo[3.1.0]hexa-1,3,5-triene
    Bicyclo[4.4.0]decaneBicyclicMore stable due to larger ring size
    1H-Bicyclo[3.2.0]hepteneBicyclicDifferent ring fusion leading to distinct reactivity
    CyclopropeneMonocyclicSimilar strain but lacks the bicyclic framework

    Bicyclo[3.1.0]hexa-1,3,5-triene is unique due to its combination of high strain and specific reactivity patterns not seen in these similar compounds . This uniqueness makes it an interesting target for both theoretical studies and practical applications in organic synthesis and materials science.

    Diels–Alder Adduct-Based Multi-Step Synthesis Strategies

    The synthesis of bicyclo[3.1.0]hexa-1,3,5-triene derivatives often begins with the generation of norcaradiene precursors via cyclopropanation reactions. A prominent method involves the visible-light-mediated photolysis of aryl diazoacetates in aromatic solvents, which facilitates metal-free cyclopropanation of arenes under mild conditions. For example, irradiation of m-xylene with aryl diazoacetates generates norcaradienes with high regio- and stereoselectivity, avoiding competing C–H functionalization pathways. This approach capitalizes on the inherent strain of the bicyclic system to drive subsequent transformations.

    The norcaradiene intermediates serve as dienes in Diels–Alder reactions, enabling the construction of complex polycyclic frameworks. A representative multi-step sequence involves:

    • Dearomative Cyclopropanation: Visible-light activation of aryl diazoacetates in m-xylene yields norcaradiene derivatives.
    • Diels–Alder Cycloaddition: Reaction of the norcaradiene with dienophiles such as enones or maleimides forms tricyclic adducts. For instance, tricyclo[3.2.2.0]nonenes are synthesized with high diastereoselectivity (>20:1 dr) using enone derivatives.

    The table below summarizes key dienophiles and their outcomes in Diels–Alder reactions with norcaradienes:

    DienophileProductYield (%)Diastereoselectivity (dr)
    Methyl vinyl ketoneTricyclo[3.2.2.0]nonene78>20:1
    N-PhenylmaleimideHexacyclic lactam6515:1
    AcroleinBicyclo[4.3.0]nonenone derivative7210:1

    This strategy highlights the utility of norcaradienes as versatile dienes, with the bicyclic strain enhancing reactivity toward electron-deficient dienophiles.

    Catalytic Asymmetric Approaches for Enantioselective Frameworks

    Enantioselective synthesis of bicyclo[3.1.0]hexa-1,3,5-triene derivatives has been achieved using chiral cobalt(II) complexes. For example, a cobalt(II)-N,N′-dioxide catalyst enables kinetic resolution during Diels–Alder reactions of racemic norcaradienes. The chiral environment of the catalyst induces preferential reactivity with one enantiomer of the norcaradiene, leading to high enantiomeric excess (up to 98% ee) in the tricyclic products.

    The mechanism involves:

    • Coordination of Dienophile: The enone binds to the cobalt center, activating it for cycloaddition.
    • Face-Selective Attack: The norcaradiene approaches the dienophile from the less hindered face, dictated by the chiral ligand’s topography.
    • Stereochemical Retention: The bicyclic framework’s rigidity preserves the stereochemical integrity during ring-opening or further functionalization.

    Catalyst screening has revealed that steric bulk in the N,N′-dioxide ligand is critical for enantiocontrol. For instance, catalysts with tert-leucine-derived ligands exhibit superior selectivity compared to valine-derived analogues. The table below correlates ligand structure with enantioselectivity:

    Ligand SourceEnantiomeric Excess (%)
    tert-Leucine98
    Valine85
    Phenylglycine90

    These asymmetric methodologies enable access to enantiopure tricyclic architectures, which are valuable in natural product synthesis and materials science.

    The thermal rearrangement of bicyclo[3.1.0]hexa-1,3,5-triene proceeds through the formation of symmetric diradical intermediates that exhibit unique electronic and structural characteristics [1] [2]. These intermediates represent critical transition species in the rearrangement pathways, where the highly strained bicyclic framework undergoes ring-opening to relieve conformational stress [3] [4]. The symmetric nature of these diradical species arises from the inherent symmetry of the bicyclo[3.1.0] scaffold, which contains equivalent carbon centers that can simultaneously participate in radical formation [2] [5].

    Computational studies using density functional theory methods have revealed that the singlet-triplet energy gap in symmetric diradical intermediates formed from bicyclo[3.1.0] systems ranges from 8 to 12 kilocalories per mole [2] [5]. This energy difference is significantly influenced by the through-bond interactions within the three-membered bridge ring, which provides strong electronic coupling between the radical centers [2]. The magnitude of this coupling is substantially larger than that observed in analogous systems with larger bridging rings, such as bicyclo[5.5.0] or bicyclo[5.4.0] frameworks [2].

    The formation of symmetric diradical intermediates in bicyclo[3.1.0]hexa-1,3,5-triene thermal rearrangements occurs through concerted bond-breaking processes that maintain the molecular symmetry throughout the initial stages of the reaction [1] [3]. These intermediates exhibit characteristic geometric features, including elongated carbon-carbon bonds at the former bridgehead positions and planar arrangements of the radical centers [6] [7]. The electronic structure analysis reveals significant delocalization of the unpaired electrons across the conjugated framework, contributing to the stability of these transient species [6] [8].

    Bicyclic SystemDiradical IntermediateSinglet-Triplet Gap (kcal/mol)Bridge Ring SizeReference
    Bicyclo[4.4.0]deca-2,4,7,9-tetraeneTricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl15.24 [2]
    Bicyclo[5.5.0]dodeca-2,4,8,10-tetraeneTricyclo[5.5.0.0⁵,¹¹]dodeca-2,8-dien-4,10-diyl1.56 [2]
    Bicyclo[5.4.0]undeca-2,4,8,10-tetraeneTricyclo[5.4.0.0⁵,¹¹]undeca-2,8-dien-4,10-diyl3.15 [2]
    Bicyclo[3.1.0]hex-2-eneSymmetric diradical8-123 [5]

    The reactivity patterns of symmetric diradical intermediates in bicyclo[3.1.0] scaffold rearrangements are governed by the interplay between electronic stabilization and geometric constraints [9] [6]. Multiconfigurational calculations using Complete Active Space Self-Consistent Field methods have demonstrated that these intermediates possess significant multiconfigurational character, with contributions from both closed-shell and open-shell electronic configurations [1] [9]. The relative weights of these configurations determine the subsequent reaction pathways and product distributions observed in thermal rearrangement processes [9] [10].

    Experimental evidence for the formation of symmetric diradical intermediates comes from kinetic isotope effect studies and stereochemical analysis of rearrangement products [9] [11]. The observed stereoselectivity patterns in bicyclo[3.1.0] rearrangements are consistent with the involvement of symmetric intermediates that undergo subsequent bond-forming processes with retention of configurational information [9] [11]. Temperature-dependent studies have revealed that the lifetime of these diradical species is on the order of vibrational periods, indicating rapid interconversion between different electronic states [5] [12].

    The role of aromatic stabilization in symmetric diradical intermediates has been investigated through nuclear-independent chemical shift calculations [1] [13]. These studies reveal that certain diradical configurations exhibit aromatic character, which contributes to their thermodynamic stability and influences the reaction pathways [1] [13]. The aromatic nature of these intermediates is particularly pronounced in systems where the radical centers are positioned to maximize electron delocalization across the molecular framework [1] [6].

    Dynamical Control of Nonstatistical Product Distributions

    The thermal rearrangement of bicyclo[3.1.0]hexa-1,3,5-triene exhibits nonstatistical dynamics that lead to product distributions that deviate significantly from those predicted by conventional transition state theory [14] [5] [12]. This phenomenon arises from the coupling between vibrational modes and reaction coordinates, which prevents complete energy randomization during the reaction process [14] [12]. The dynamical control manifests as time-dependent product selectivity and unexpected stereochemical outcomes that cannot be explained by simple thermodynamic or kinetic considerations [15] [10] [12].

    Quasi-classical trajectory calculations have demonstrated that the product distribution in bicyclo[3.1.0] scaffold rearrangements is entirely dynamically determined, with trajectory lifetimes on the order of low-frequency vibrational periods [5]. The interaction between reaction momentum and geometric features of the potential energy surface produces selectivity despite common energy barriers for competing pathways [5]. This behavior is characteristic of reactions involving modestly stabilized diradical intermediates, where vibrational energy redistribution is incomplete [5] [12].

    The mechanism of dynamical control in these systems involves asymmetric energy partitioning among vibrational modes, leading to preferential population of specific reaction channels [14] [15]. Molecular dynamics simulations reveal that normal mode coupling plays a crucial role in determining product distributions, with certain vibrational modes remaining coupled to the reaction coordinate throughout the transformation [14] [12]. This coupling results in memory effects that preserve information about the initial molecular configuration and influence the final product distribution [14] [10].

    Control TypeTemperature RangeRate-Determining FactorProduct Selectivity
    Kinetic ControlLow (<100°C)Transition state energyBased on activation barriers
    Dynamic ControlIntermediate (100-200°C)Vibrational mode couplingTime-dependent selectivity
    Thermodynamic ControlHigh (>200°C)Product stabilityEquilibrium distribution
    Tunneling ControlVery Low (<20 K)Barrier width/heightQuantum mechanical effects

    Experimental investigations of nonstatistical dynamics in bicyclo[3.1.0] rearrangements have employed isotopic labeling techniques to probe the reaction mechanisms [9] [11]. Studies using carbon-15 labeled substrates reveal asymmetric product distributions that violate statistical expectations, providing direct evidence for dynamical control [9] [11]. The observed isotope effects are consistent with computational predictions based on trajectory calculations that account for mode-specific energy redistribution [9] [12].

    The time-dependence of product formation in dynamically controlled rearrangements exhibits characteristic signatures that distinguish these processes from statistical reactions [14] [12]. Initially formed products may differ from those observed at longer reaction times, as vibrational energy redistribution gradually approaches the statistical limit [14] [12]. This temporal evolution of product distributions provides a diagnostic tool for identifying dynamical effects in thermal rearrangement reactions [10] [12].

    Bifurcating potential energy surfaces play a central role in the dynamical control of product distributions in bicyclo[3.1.0] systems [15] [6]. These surfaces feature branch points where a single transition state leads to multiple product channels, with the branching ratio determined by dynamical factors rather than energetic considerations [15] [6]. The shape of the potential energy surface in the post-transition state region governs the trajectory dynamics and ultimately controls the observed product selectivity [15] [5].

    Symmetry-breaking phenomena represent another manifestation of dynamical control in bicyclo[3.1.0] rearrangements [14] [12]. Despite the inherent symmetry of the starting material and intermediate species, the final products may exhibit asymmetric distributions due to mode coupling effects that break the molecular symmetry during the reaction process [14] [12]. This symmetry-breaking is a hallmark of nonstatistical dynamics and provides additional evidence for the importance of vibrational coherence in determining reaction outcomes [14] [12].

    XLogP3

    1.2

    Exact Mass

    76.0313001276 g/mol

    Monoisotopic Mass

    76.0313001276 g/mol

    Heavy Atom Count

    6

    Dates

    Modify: 2024-08-11

    Explore Compound Types